molecular formula C8H12BrN3O2 B13641654 2-Amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylbutanoic acid

2-Amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylbutanoic acid

Katalognummer: B13641654
Molekulargewicht: 262.10 g/mol
InChI-Schlüssel: OMUUHJDVOXHZBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoic acid is a synthetic compound that features a pyrazole ring substituted with a bromine atom. This compound is of interest due to its potential pharmacological activities and its role as a building block in the synthesis of various biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoic acid typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol. The reaction is carried out in the presence of glacial acetic acid and is refluxed for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing cost-effective production techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the bromine substituent or the pyrazole ring.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the synthesis of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, altering their function. This interaction may involve binding to the active site of an enzyme, leading to changes in its structure and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoic acid is unique due to its specific substitution pattern and the presence of both amino and methyl groups. This unique structure contributes to its distinct pharmacological properties and makes it a valuable compound for research and development.

Eigenschaften

Molekularformel

C8H12BrN3O2

Molekulargewicht

262.10 g/mol

IUPAC-Name

2-amino-4-(4-bromopyrazol-1-yl)-2-methylbutanoic acid

InChI

InChI=1S/C8H12BrN3O2/c1-8(10,7(13)14)2-3-12-5-6(9)4-11-12/h4-5H,2-3,10H2,1H3,(H,13,14)

InChI-Schlüssel

OMUUHJDVOXHZBI-UHFFFAOYSA-N

Kanonische SMILES

CC(CCN1C=C(C=N1)Br)(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.